An In-depth Technical Guide to 6-Aminohexanamide: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 6-Aminohexanamide: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 6-aminohexanamide. The information is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development.
Core Chemical Properties
6-Aminohexanamide, also known as ε-aminocaproamide, is the amide derivative of 6-aminohexanoic acid.[1][2] Its structure features a six-carbon aliphatic chain with a primary amine at one terminus and an amide group at the other. This bifunctionality makes it an interesting building block in medicinal chemistry and materials science.
Quantitative Data Summary
The key physicochemical properties of 6-aminohexanamide are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C6H14N2O | [1][2] |
| Molecular Weight | 130.19 g/mol | [1][2] |
| CAS Number | 373-04-6 | [1][2] |
| Melting Point | 50-51 °C or 194 °C | [1][3] |
| Boiling Point | 140-145 °C @ 0.2 Torr; 165-167 °C @ 1 Torr | [1][3] |
| Density (Predicted) | 0.985 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 16.59 ± 0.40 | [3] |
| Appearance | White to light yellow solid | [3] |
Note: Discrepancies in reported melting points may be due to different crystalline forms or measurement conditions.
Chemical Structure
The structure of 6-aminohexanamide is defined by a hexanamide backbone with an amino group at the 6-position.
Caption: Chemical structure of 6-aminohexanamide.
Experimental Protocols
While specific, peer-reviewed synthesis protocols for 6-aminohexanamide are not extensively documented, a plausible synthetic route can be derived from standard organic chemistry principles, particularly from its parent amino acid, L-lysine. Analytical characterization would follow established chromatographic and spectrometric methods.
Proposed Synthesis of 2,6-Diaminohexanamide from L-Lysine
A logical approach to synthesizing the related compound 2,6-diaminohexanamide involves the protection of the amino groups of L-lysine, activation of the carboxylic acid, amidation, and subsequent deprotection.[4] This serves as a strong model for the synthesis of amino acid amides.
Principle: The synthesis involves the protection of the α- and ε-amino groups of L-lysine, activation of the carboxyl group to facilitate amide bond formation with ammonia, followed by the removal of the protecting groups to yield the final product.
Materials:
-
Nα,Nε-di-Boc-L-lysine
-
Ethyl chloroformate or Isobutyl chloroformate
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia (gas or solution)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Methodology:
-
Carboxylic Acid Activation:
-
Dissolve Nα,Nε-di-Boc-L-lysine in anhydrous THF in a round-bottom flask.
-
Cool the solution to -15 °C using an ice-salt bath.
-
Add N-Methylmorpholine (1.1 equivalents), followed by the slow addition of ethyl chloroformate (1.1 equivalents), maintaining the temperature below -10 °C.
-
Stir the mixture for 30 minutes to form the mixed anhydride intermediate.[4]
-
-
Amidation:
-
Introduce ammonia to the reaction mixture, either by bubbling ammonia gas through the solution or by adding a solution of ammonia in an organic solvent at -15 °C.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 4-6 hours.[4]
-
-
Work-up and Purification of Protected Amide:
-
Quench the reaction by adding water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
The crude protected amide can be purified using column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified, protected amide in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC.[4]
-
-
Isolation of Final Product:
-
Remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product as its salt (e.g., dihydrochloride).
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final 2,6-diaminohexanamide product.[4]
-
Caption: Proposed workflow for the synthesis of 2,6-diaminohexanamide.
Analytical Methods for Characterization
The identity and purity of synthesized 6-aminohexanamide should be confirmed using a combination of standard analytical techniques.
Principle: High-performance liquid chromatography (HPLC) is used to determine purity and retention time, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural confirmation.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.
-
Procedure: Dissolve a small sample of the compound in the mobile phase, inject it into the HPLC system, and analyze the resulting chromatogram for peak purity.
-
-
Mass Spectrometry (MS):
-
System: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for polar molecules like 6-aminohexanamide.
-
Procedure: Introduce a solution of the sample into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 131.12.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
System: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent such as D₂O or DMSO-d₆.
-
Procedure: Acquire ¹H and ¹³C NMR spectra. The proton spectrum will show characteristic signals for the methylene protons along the aliphatic chain and the amine/amide protons. The carbon spectrum will show distinct peaks for each of the six carbon atoms.
-
Biological Context and Potential Applications
While 6-aminohexanamide itself is not a widely studied biological agent, its parent compound, 6-aminohexanoic acid, is known for its antifibrinolytic properties.[5] 6-aminohexanoic acid acts as a lysine analog, inhibiting the binding of plasminogen and plasmin to fibrin.
Given its structural similarity to lysine, 6-aminohexanamide has the potential to interact with biological systems that recognize lysine.[4] The replacement of the carboxylic acid with a primary amide changes its charge state at physiological pH and its hydrogen bonding capabilities, which could lead to unique biological activities.[4] Furthermore, the core structure of 6-aminohexanamide is found within more complex molecules, such as the growth hormone secretagogue Ipamorelin, where it forms the C-terminal amide of a lysine residue.[6] This highlights its utility as a structural component in the design of peptidomimetics and other bioactive molecules.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Hexanamide, 6-amino- | C6H14N2O | CID 67798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-aminohexanamide CAS#: 373-04-6 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]
- 6. Ipamorelin - Wikipedia [en.wikipedia.org]
